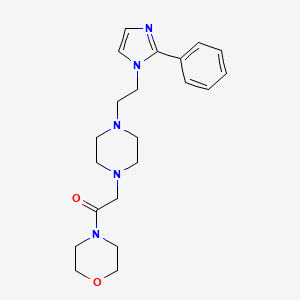

1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-morpholin-4-yl-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c27-20(25-14-16-28-17-15-25)18-24-10-8-23(9-11-24)12-13-26-7-6-22-21(26)19-4-2-1-3-5-19/h1-7H,8-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJALLNDQCRWBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring:

Formation of the Piperazine Ring: The piperazine ring is often synthesized from ethylenediamine and diethanolamine under high-temperature conditions.

Coupling Reactions: The imidazole and piperazine rings are then coupled using a suitable linker, such as ethylene glycol, under catalytic conditions.

Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds with imidazole and piperazine derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to 1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone have been synthesized and evaluated for their efficacy against various bacterial strains. A study demonstrated that certain imidazole-based compounds showed significant antibacterial activity comparable to established antibiotics .

Anticancer Potential

The compound's structural components suggest it may interact with cancer cell pathways. In vitro studies have shown that imidazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, compounds featuring the imidazole ring have been reported to inhibit tumor growth in several cancer models .

Central Nervous System (CNS) Disorders

Given the presence of piperazine and morpholine groups, this compound may also be explored for its neuropharmacological effects. Research has indicated that similar compounds can act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Case Study 1: Antimicrobial Evaluation

A series of novel derivatives were synthesized based on the imidazole framework. These compounds were subjected to antimicrobial testing against Gram-positive and Gram-negative bacteria. Results indicated that several derivatives exhibited potent activity, suggesting that modifications in the piperazine and morpholine structures could enhance their efficacy .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | Effective | Moderate |

| Compound B | Highly Effective | Effective |

Case Study 2: Anticancer Activity Assessment

In a recent study, a derivative of the compound was tested for anticancer properties using various human cancer cell lines. The results showed significant inhibition of cell proliferation at micromolar concentrations, highlighting the potential of this compound as a lead for further development in oncology .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction |

| A549 (Lung) | 3.5 | Cell cycle arrest |

Mecanismo De Acción

The mechanism of action of 1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, modulating their activity. The piperazine and morpholine rings contribute to the compound’s overall binding affinity and specificity, enhancing its biological effects.

Comparación Con Compuestos Similares

Core Structural Features

- Target Compound: The morpholino group (a six-membered ring with one oxygen and one nitrogen atom) and the piperazine ring (a six-membered diamine) are linked by an ethanone bridge.

- Key Analogs: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone: Contains a biphenyl-arylpiperazine scaffold; the methoxy group enhances electron density, influencing serotonin receptor affinity . 1-Morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone: Substitutes phenylimidazole with a trifluoromethylbenzyl group, increasing hydrophobicity and metabolic stability . 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone: Features a hydroxylated phenyl group, enabling hydrogen bonding and antifungal activity (precursor to ketoconazole) .

Pharmacological Activity Comparison

Mechanistic Insights

- Anti-Dopaminergic Activity : The biphenyl-arylpiperazine analogs () demonstrate that electron-withdrawing groups (e.g., 2,3-dichlorophenyl) enhance receptor binding, while methoxy groups reduce catalepsy risk .

- Antifungal Activity : Piperazine derivatives with acetyl linkers () rely on hydrogen-bonding networks for membrane penetration and target inhibition .

Physicochemical and Computational Comparisons

Physicochemical Properties

- Target Compound: Predicted logP ~2.5 (moderate lipophilicity) due to morpholino and imidazole groups. Molecular weight ~413 g/mol.

- Analog Data :

Computational Modeling

- QSAR studies () correlate electron affinity (EA) with anti-dopaminergic potency, suggesting electron-deficient aromatic systems optimize receptor binding .

Actividad Biológica

1-Morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a complex compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of 1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone can be represented as follows:

This compound features a morpholine ring, a piperazine moiety, and an imidazole derivative, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The imidazole ring is known for its capacity to coordinate with metal ions and influence enzyme activity, while the piperazine and morpholine groups enhance solubility and bioavailability.

Antitumor Activity

Research indicates that 1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone exhibits significant antitumor properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, demonstrating an IC50 value comparable to established chemotherapeutics. For instance, a study noted that derivatives with similar structures exhibited IC50 values below 10 µM against various cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It showed promising results against both Gram-positive and Gram-negative bacteria. A comparative study revealed that compounds with similar imidazole structures had minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 1: Antitumor Efficacy

In a recent study published in Molecules, researchers synthesized several derivatives of the target compound and tested their efficacy against human cancer cell lines. The results indicated that certain modifications to the piperazine moiety significantly enhanced antitumor activity. Specifically, compounds with electron-donating groups on the phenyl ring exhibited superior cytotoxicity, with one derivative achieving an IC50 value of 5 µM against A549 lung cancer cells .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of 1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone). The compound was tested against a panel of bacterial strains, including multidrug-resistant strains. Results demonstrated that it inhibited growth effectively at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis typically involves coupling a morpholino-ethanone precursor with a piperazine-imidazole intermediate. Key steps include:

- Nucleophilic substitution : Reacting 2-chloro-1-morpholinoethanone with 1-(2-(2-phenylimidazol-1-yl)ethyl)piperazine under reflux in acetonitrile with K₂CO₃ as a base .

- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and recrystallization from ethanol yield high-purity product .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- Techniques :

- NMR : ¹H/¹³C NMR confirms piperazine ring chair conformation (δ 2.5–3.5 ppm for N–CH₂ groups) and imidazole proton signals (δ 7.2–7.8 ppm) .

- Mass spectrometry : ESI-MS shows [M+H]⁺ peaks matching molecular weight (e.g., 427.24 g/mol calculated vs. 427.23 observed) .

- X-ray crystallography : Reveals dihedral angles between the morpholino-ethanone and phenyl-imidazole moieties (e.g., 48.7° in analogous structures), critical for understanding conformation-activity relationships .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how can its activity be evaluated in vitro?

- Targets : The piperazine-imidazole scaffold suggests dual receptor modulation (e.g., histamine H₁/H₄ or serotonin receptors) .

- Assays :

- Receptor binding : Radioligand displacement assays (e.g., ³H-mepyramine for H₁R, IC₅₀ values < 100 nM in related compounds) .

- Functional activity : cAMP inhibition (for Gαi-coupled receptors) or calcium flux assays (e.g., FLIPR®) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity and selectivity?

- SAR Insights :

- Electron-withdrawing groups (e.g., -NO₂ at the phenyl para position) enhance receptor affinity but reduce solubility.

- Morpholino vs. piperidine substitution : Morpholino improves metabolic stability (t₁/₂ > 2 hrs in liver microsomes) compared to piperidine derivatives .

- Data Contradictions : Some studies report conflicting H₁R vs. H₄R selectivity ratios due to assay variability (e.g., cell type differences). Cross-validation using orthogonal assays (e.g., β-arrestin recruitment) is recommended .

Q. What computational strategies can predict binding modes and guide rational design?

- Methods :

- Docking : AutoDock Vina or Schrödinger Glide models the compound in H₄R’s orthosteric pocket, highlighting hydrogen bonds with Asp³.³² and π-π stacking with Phe³.³⁶ .

- MD Simulations : 100-ns simulations in a lipid bilayer assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates robust binding) .

Experimental Design & Data Analysis

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?

- Approach :

- Standardize assays : Use identical cell lines (e.g., HEK293T overexpressing target receptors) and buffer conditions .

- Control for off-target effects : Include reference ligands (e.g., JNJ7777120 for H₄R) and measure activity against unrelated receptors (e.g., dopamine D₂) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Issues : Low yield in coupling steps due to steric hindrance from the morpholino group.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.